Luvixasertib (hydrochloride)

Description

Significance of Mitotic Checkpoint Kinases in Cancer Cell Proliferation

Mitotic checkpoint kinases are essential for the proper regulation of the cell cycle, ensuring that each phase is completed accurately before the next begins. atlasgeneticsoncology.orgiiarjournals.org These checkpoints are critical for maintaining genomic stability. nih.gov A key control point is the spindle assembly checkpoint (SAC), which halts the cell cycle in mitosis to ensure the correct attachment of chromosomes to the mitotic spindle. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

Many cancer cells are characterized by aneuploidy, an abnormal number of chromosomes, which can drive tumor progression. iiarjournals.org Despite this inherent instability, these cells are often highly dependent on a functional SAC for survival. iiarjournals.org This reliance creates a therapeutic opportunity: inhibiting key mitotic checkpoint kinases can selectively induce cell death in cancer cells, which are under high mitotic stress, while sparing healthy cells. mdpi.com This selective vulnerability is a cornerstone of therapeutic strategies targeting the cell cycle in cancer. mdpi.com

Overview of TTK/Mps1 Kinase Function in Cell Cycle Regulation

Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), is a dual-specificity kinase that is a central component of the spindle assembly checkpoint. nih.govrndsystems.comnih.gov It is a key regulator of chromosome alignment and centrosome duplication. rndsystems.com The primary role of TTK/Mps1 is to detect kinetochores—the protein structures on chromosomes where spindle microtubules attach—that are not correctly connected to the mitotic spindle. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

When unattached kinetochores are present, TTK/Mps1 initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). nih.gov This inhibition prevents the degradation of key proteins, thereby arresting the cell in mitosis and allowing time for proper chromosome attachment. royalsocietypublishing.orgroyalsocietypublishing.org Once all chromosomes are correctly attached, TTK/Mps1 activity ceases, satisfying the checkpoint and allowing the cell to proceed to anaphase. royalsocietypublishing.orgroyalsocietypublishing.org

Rationale for Targeting TTK/Mps1 in Cancer Therapy Development

The pronounced dependence of aneuploid cancer cells on the spindle assembly checkpoint makes TTK/Mps1 a compelling target for anticancer therapies. nih.govroyalsocietypublishing.orgnih.gov Inhibition of TTK/Mps1 overrides the SAC, causing cancer cells to prematurely enter anaphase with misaligned chromosomes. cancer.gov This leads to severe chromosomal missegregation and ultimately triggers apoptosis, or programmed cell death. cancer.govmedchemexpress.comtargetmol.com

Normal cells, which have a much lower rate of mitotic errors, are less susceptible to the effects of temporary TTK/Mps1 inhibition. mdpi.com Furthermore, TTK/Mps1 is often overexpressed in a variety of human tumors, including breast, ovarian, and colon cancers, and its elevated expression can be associated with a poorer prognosis. nih.govcancer.govnih.govnih.gov This overexpression further solidifies the rationale for developing TTK/Mps1 inhibitors as a targeted cancer therapy. nih.gov

Structure

3D Structure of Parent

Properties

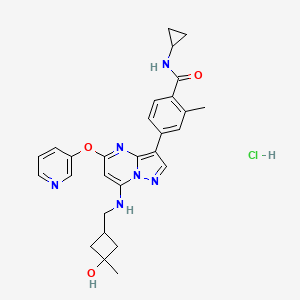

Molecular Formula |

C28H31ClN6O3 |

|---|---|

Molecular Weight |

535.0 g/mol |

IUPAC Name |

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |

InChI Key |

BPNUNTSTNQPADK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Luvixasertib Hydrochloride

In Vitro Studies on Target Engagement and Kinase Inhibition Profile

In vitro assays are fundamental to characterizing the potency and selectivity of a kinase inhibitor. Studies on Luvixasertib have focused on its direct interaction with its primary target, TTK/Mps1, and its broader effects across the human kinome.

Luvixasertib (hydrochloride) has been identified as a highly potent inhibitor of TTK/Mps1 kinase. biocat.com In vitro biochemical assays have demonstrated its ability to inhibit TTK with high efficacy. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined to be 1.7 nM for TTK. biocat.commedchemexpress.comchemscene.commedchemexpress.com This low nanomolar potency indicates a strong inhibitory effect on the kinase's activity.

| Compound | Target Kinase | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| Luvixasertib (CFI-402257) | TTK/Mps1 | Biochemical Kinase Assay | 1.7 | medchemexpress.comchemscene.commedchemexpress.com |

To assess the selectivity of Luvixasertib, comprehensive kinome-wide profiling has been conducted. In these studies, the compound was tested against a large panel of human protein kinases to determine if it inhibits other kinases, which could lead to off-target effects. When tested at a concentration of 1 µM, Luvixasertib showed remarkable selectivity for TTK. medchemexpress.comchemscene.commedchemexpress.com It did not inhibit any of the other 262 kinases in the panel, highlighting its specificity for its intended target. medchemexpress.comchemscene.commedchemexpress.com This high degree of selectivity is a crucial characteristic, suggesting a lower likelihood of off-target toxicities.

Cellular Mechanistic Studies of Luvixasertib (hydrochloride) Activity

Cell-based assays have been employed to elucidate the mechanism by which Luvixasertib exerts its effects on cancer cells. These studies confirm that the potent in vitro inhibition of TTK/Mps1 translates into the expected functional consequences within the cell, primarily related to the disruption of mitosis.

The Spindle Assembly Checkpoint (SAC) is a critical cell cycle checkpoint that prevents the separation of duplicated chromosomes until each one is properly attached to the mitotic spindle. youtube.com Mps1 kinase is essential for activating the SAC in response to unattached kinetochores. nih.gov By inhibiting Mps1, Luvixasertib effectively overrides this checkpoint. medchemexpress.comchemscene.com This forced inactivation of the SAC allows cells to exit mitosis prematurely, even in the presence of misaligned chromosomes. nih.gov This mechanism, known as SAC inactivation, is a direct functional consequence of Mps1 inhibition by Luvixasertib. medchemexpress.comchemscene.com

A direct result of SAC inactivation is the failure to properly segregate chromosomes during anaphase. unimi.it Studies have shown that treatment of cells with Luvixasertib leads to severe mitotic defects. Specifically, exposure to 200 nM of the compound for as little as six hours resulted in a massive increase in chromosome missegregation. medchemexpress.comchemscene.commedchemexpress.com This chaotic division leads to aneuploidy, a state where daughter cells inherit an incorrect number of chromosomes. medchemexpress.comchemscene.comnih.gov Aneuploidy is a hallmark of many cancers but can also be cytotoxic when induced at high levels, forming the therapeutic basis for Mps1 inhibition. researchgate.net

The cellular effects of Luvixasertib have been quantified using techniques such as flow cytometry, which analyzes the DNA content of a cell population. Treatment of HCT116 cancer cells with Luvixasertib induced a dose-dependent dysregulation of the cell cycle. medchemexpress.comchemscene.com As the concentration of Luvixasertib increased, so did the proportion of cells with an aneuploid DNA content. medchemexpress.comchemscene.commedchemexpress.com This indicates that the compound effectively disrupts the normal progression of the cell cycle, leading to the generation of aneuploid cells and ultimately cell death. medchemexpress.comchemscene.com

| Parameter | Cell Line | Concentrations Tested (nM) | Observed Effect | Reference |

|---|---|---|---|---|

| Cell Cycle Dysregulation | HCT116 | 0, 50, 100, 300, 1000, 3000 | Dose-dependent increase in the frequency of cells with aneuploid DNA content. | medchemexpress.commedchemexpress.com |

| Chromosome Missegregation | Not Specified | 200 | Massive increase in chromosome missegregations after 6 hours. | medchemexpress.comchemscene.com |

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis via Caspase Activation)

Luvixasertib's primary mechanism of action involves the inhibition of TTK/Mps1 kinase, a key regulator of the spindle assembly checkpoint. medchemexpress.commedchemexpress.com This inhibition leads to the inactivation of the SAC, resulting in massive chromosome missegregation during cell division. medchemexpress.commedchemexpress.com This chromosomal instability triggers a cascade of events culminating in programmed cell death.

In studies involving HCT116 colorectal cancer cells, treatment with Luvixasertib led to a dose-dependent increase in aneuploidy, a state of having an abnormal number of chromosomes. medchemexpress.com This was followed by a progressive increase in apoptotic cells, which became detectable as early as 16 hours after treatment. medchemexpress.com The induction of apoptosis, a form of programmed cell death, is a key outcome of Luvixasertib treatment. This process is often mediated by a family of proteases called caspases. Activation of caspases, such as caspase-3, is a critical step in the apoptotic pathway, leading to the cleavage of essential cellular proteins and the orderly dismantling of the cell. nih.govnih.govelsevierpure.com

Assessment of Cell Growth and Proliferation Inhibition in Cancer Cell Lines

Luvixasertib has demonstrated potent inhibition of cell growth and proliferation across a variety of cancer cell lines. medchemexpress.commedchemexpress.com Its ability to induce aneuploidy and subsequent apoptosis directly contributes to its anti-proliferative effects. medchemexpress.com By disrupting the proper segregation of chromosomes, Luvixasertib effectively halts the uncontrolled division that characterizes cancer cells. medchemexpress.commedchemexpress.com

The inhibitory effects of Luvixasertib on cell growth are observed at nanomolar concentrations, highlighting its potency. medchemexpress.com For instance, in HCT116 cells, concentrations as low as 50 to 100 nM were sufficient to induce a significant dysregulation of the cell cycle and an increase in aneuploid cells, ultimately leading to reduced cell proliferation. medchemexpress.com

Preclinical Efficacy in Cancer Models

The anticancer potential of Luvixasertib has been further evaluated in both in vitro and in vivo preclinical models, demonstrating its broad applicability and significant tumor-inhibitory effects.

In Vitro Anticancer Activity across Diverse Cancer Cell Lines (e.g., HCT116, MDA-MB-231, MDA-MB-468)

In vitro studies have confirmed the anticancer activity of Luvixasertib across a panel of diverse human cancer cell lines. These include colorectal cancer (HCT116) and triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. medchemexpress.comresearchgate.netmdpi.comresearchgate.net The consistent activity across different cancer types suggests a fundamental mechanism of action that is not reliant on specific genetic backgrounds, but rather on the universal process of cell division.

Table 1: In Vitro Activity of Luvixasertib in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

|---|---|---|

| HCT116 | Colorectal Cancer | Induces aneuploidy and apoptosis. medchemexpress.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Exhibits anticancer activity. medchemexpress.comresearchgate.netmdpi.com |

| MDA-MB-468 | Triple-Negative Breast Cancer | Exhibits anticancer activity. medchemexpress.comresearchgate.netresearchgate.net |

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models of Tumor Growth Inhibition

The promising in vitro results have been substantiated by in vivo studies using xenograft and patient-derived xenograft (PDX) models, which provide a more clinically relevant setting for evaluating anticancer agents. nih.govresearchgate.netresearcher.lifeepo-berlin.com

Evaluation of Tumor Growth Inhibition in Specific Cancer Types (e.g., Triple-Negative Breast Cancer, High-Grade Serous Ovarian Cancer)

In xenograft models of triple-negative breast cancer, Luvixasertib demonstrated significant tumor growth inhibition. medchemexpress.com In mice bearing MDA-MB-231 tumors, oral administration of Luvixasertib resulted in substantial tumor growth inhibition. medchemexpress.com Similarly, in MDA-MB-468 xenografts, Luvixasertib also led to marked tumor growth inhibition. medchemexpress.com

Furthermore, in a patient-derived xenograft (PDX) model of high-grade serous ovarian cancer, a particularly aggressive form of ovarian cancer, Luvixasertib showed profound efficacy, achieving significant tumor growth inhibition. medchemexpress.comnih.govnih.govnorthwestern.eduyoutube.com

Table 2: In Vivo Efficacy of Luvixasertib in Xenograft Models

| Cancer Model | Cell Line/PDX | Tumor Growth Inhibition (TGI) |

|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231 | 74% (at 5 mg/kg) to 89% (at 6 mg/kg) medchemexpress.com |

| Triple-Negative Breast Cancer | MDA-MB-468 | 75% (at 5 mg/kg) to 94% (at 6 mg/kg) medchemexpress.com |

| High-Grade Serous Ovarian Cancer | PDX Model | 61% (at 6.5 mg/kg) to 97% (at 7.5 mg/kg) medchemexpress.com |

Assessment of Anti-metastatic Efficacy and Reduction of Distant Metastases (e.g., Lung Metastases)

Beyond its effects on primary tumor growth, the potential of Luvixasertib to inhibit metastasis, the spread of cancer to distant organs, is a critical area of investigation. The formation of metastases, such as those in the lungs, is a major cause of cancer-related mortality. nih.govnih.govfrontiersin.orgosu.edu Preclinical studies are crucial to determine if an anti-cancer agent can effectively reduce or prevent the development of these secondary tumors. frontiersin.org

While direct evidence for Luvixasertib's anti-metastatic efficacy, specifically in reducing lung metastases, is still emerging, its fundamental mechanism of disrupting cell division and inducing cell death suggests a potential role in preventing the dissemination and establishment of metastatic colonies. Further preclinical studies focusing on metastatic models are warranted to fully elucidate the anti-metastatic capabilities of Luvixasertib.

Exploration of Therapeutic Potential in Specific Malignancies (e.g., Hepatocellular Carcinoma)

Luvixasertib is a potent, highly selective, and orally active small-molecule inhibitor of TTK/Mps1. pnas.orgmedchemexpress.com The fundamental role of TTK is to regulate the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the correct separation of chromosomes during cell division (mitosis). pnas.orgnih.gov By inhibiting TTK, Luvixasertib disrupts the SAC, causing cells to exit mitosis prematurely with missegregated chromosomes. pnas.orgmedchemexpress.com This leads to severe chromosomal instability and the formation of aneuploid cells, which ultimately triggers cell death. pnas.orgnih.gov

Preclinical studies have demonstrated that Luvixasertib effectively suppresses the growth of HCC cells. researchgate.netnih.gov Research published in the Proceedings of the National Academy of Sciences characterized Luvixasertib as a potential therapeutic for HCC, effective both as a monotherapy and in combination treatments. nih.gov

Detailed Research Findings

In Vitro Efficacy in HCC Cell Lines: In laboratory settings, Luvixasertib demonstrated a dose-dependent suppression of HCC cell proliferation and induced apoptosis (programmed cell death). pnas.org The treatment was found to be particularly effective in HCC cells with p53 mutations or deletions, a common genetic alteration in this type of cancer. nih.gov The mechanism involves forcing the cancer cells, which are often in a state of aneuploidy, to an intolerable level of chromosomal damage that halts cell division and growth. nih.gov

Induction of Cellular Senescence and Immune Activation: Beyond directly inducing cell death, Luvixasertib triggers a senescence-like response in HCC cells. researchgate.netnih.gov A key finding was that the inhibitor's disruption of the cell cycle leads to the formation of micronuclei and the presence of cytosolic DNA. pnas.orgnih.gov This cytosolic DNA activates an innate immune signaling pathway known as the DDX41-STING pathway. researchgate.netnih.gov Activation of this pathway results in the production and secretion of various inflammatory cytokines and chemokines, collectively known as the senescence-associated secretory phenotype (SASP). pnas.orgnih.gov

In Vivo Antitumor Activity and Immune Infiltration: In preclinical mouse models bearing HCC tumors, oral administration of Luvixasertib effectively suppressed tumor growth and metastasis. pnas.org The secretion of SASPs induced by the drug was shown to recruit multiple types of immune cells into the tumor microenvironment. nih.gov Mass cytometry data revealed dynamic changes in the tumor, with a notable increase in the infiltration of natural killer (NK) cells, CD4+ T cells, and CD8+ T cells, all of which are crucial for tumor clearance. researchgate.netnih.gov

Synergy with Immunotherapy: The ability of Luvixasertib to stimulate an anti-tumor immune response suggests a powerful synergy with immune checkpoint inhibitors. researchgate.net Studies in HCC-bearing mouse models showed that combining Luvixasertib with an anti-PD-1 antibody led to improved survival compared to either agent alone. researchgate.netnih.gov This finding provides a strong rationale for clinical trials exploring the combination of Luvixasertib with immunotherapy for HCC patients. nih.govlarvol.com

The following tables summarize the key preclinical findings for Luvixasertib in hepatocellular carcinoma models.

Table 1: In Vitro Effects of Luvixasertib (CFI-402257) on Hepatocellular Carcinoma Cells

| Parameter | Observation | Mechanism | Citation |

|---|---|---|---|

| Cell Proliferation | Dose-dependent suppression | Inhibition of TTK/Mps1, leading to mitotic disruption. | pnas.org |

| Apoptosis | Induction of programmed cell death | Accumulation of intolerable aneuploidy and DNA damage. | pnas.orgnih.gov |

| Cell Cycle | Disruption of spindle assembly checkpoint (SAC) | Premature exit from mitosis with chromosome missegregation. | researchgate.netpnas.org |

| Cellular State | Induction of senescence-like response | Activation of the DDX41-STING pathway by cytosolic DNA. | pnas.orgnih.gov |

| Immune Signaling | Secretion of Senescence-Associated Secretory Phenotypes (SASPs) | STING pathway activation leads to cytokine/chemokine production. | researchgate.netnih.gov |

Table 2: In Vivo Effects of Luvixasertib (CFI-402257) in HCC Mouse Models

| Effect | Finding | Implication | Citation |

|---|---|---|---|

| Tumor Growth | Significant suppression of HCC tumor growth and metastasis | Potent single-agent antitumor activity. | pnas.org |

| Immune Infiltration | Increased recruitment of NK cells, CD4+ T cells, and CD8+ T cells | Transforms the tumor microenvironment to be more immune-responsive. | researchgate.netnih.gov |

| Combination Therapy | Improved survival when combined with anti-PD-1 antibody | Provides a strong rationale for combination immunotherapy in clinical settings. | nih.govlarvol.com |

Molecular and Structural Basis of Luvixasertib Hydrochloride Action

Chemical Classification and Structural Features (Pyrazolo[1,5-a]pyrimidine Scaffold)

Luvixasertib (hydrochloride) is classified as a heterocyclic compound built upon a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. medchemexpress.comnih.govnih.gov This fused N-heterocyclic system, which combines both pyrazole (B372694) and pyrimidine (B1678525) rings, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgmdpi.com Its rigid, planar structure and versatile nature for synthetic modification make it an attractive core for designing drug candidates targeting various diseases, including cancer. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in several clinically evaluated and approved drugs, highlighting its importance in drug discovery. rsc.orgnih.gov Luvixasertib's design represents a scaffold hopping exercise from earlier inhibitor classes, demonstrating the adaptability of this core structure for developing potent kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for TTK/Mps1 Inhibition by Luvixasertib (hydrochloride) and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. gardp.org For TTK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, SAR studies have provided key insights into the structural requirements for potent inhibition. nih.govnih.gov

An X-ray co-crystal structure of a precursor compound with TTK revealed critical interactions that inform the SAR. nih.gov Two hydrogen bonds are observed between the pyrazolo[1,5-a]pyrimidine core (specifically the anilino and pyrazolo nitrogens) and the hinge region of the kinase (Gly605). nih.gov This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.

Furthermore, the substituent at the C7 position, a cyclopropylbenzamide group in Luvixasertib's lineage, forms hydrogen bonds with the side chain of Lys553 and the carbonyl of Ile663 in the activation loop. This indicates a strict structural requirement for this part of the molecule. nih.gov In contrast, the morpholino group is situated in a solvent-exposed region, suggesting that this position can tolerate polar substituents to modulate physicochemical properties like solubility and bioavailability without sacrificing potency. nih.gov The systematic introduction of polar moieties in this solvent-accessible region was a key strategy in optimizing lead compounds, ultimately leading to the identification of Luvixasertib (CFI-402257) as a potent and bioavailable agent. nih.gov

| Compound/Analogue | Modification | TTK/Mps1 Inhibitory Activity (IC50) | Key SAR Insight |

| Luvixasertib (CFI-402257) | Optimized pyrazolo[1,5-a]pyrimidine | 1.7 nM medchemexpress.commedchemexpress.com | Highly potent due to optimized interactions with the hinge region and activation loop. |

| Compound 9 (Precursor) | Pyrazolo[1,5-a]pyrimidine core | Not specified, but potent | Demonstrates key H-bonds from the scaffold to the kinase hinge (Gly605). nih.gov |

| Analogue 12 | 7H-pyrrolo[2,3-d]pyrimidine scaffold | 29 nM researchgate.net | A scaffold hopping approach showing that related pyrimidine structures can maintain potent Mps1 inhibition. researchgate.net |

| General SAR | Cyclopropylbenzamide group | Essential for high potency | Forms crucial hydrogen bonds with Lys553 and Ile663 in the activation loop. nih.gov |

| General SAR | Morpholino group position | Tolerates polar groups | Located in a solvent-exposed area, allowing for modification to improve pharmacokinetic properties. nih.gov |

Computational Approaches to Ligand-Target Interactions

Computational methods are integral to modern drug discovery, providing detailed insights into how a ligand like Luvixasertib interacts with its protein target. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Docking simulations for Luvixasertib and its analogues into the ATP-binding site of TTK/Mps1 have been instrumental in understanding their inhibitory mechanism. nih.govresearchgate.net

These simulations consistently show that the pyrazolo[1,5-a]pyrimidine core fits well within the adenine (B156593) site of the TTK kinase domain. csic.es The primary interactions involve hydrogen bonds between the inhibitor and key amino acid residues in the kinase's hinge region, such as Gly605, which is a common feature for ATP-competitive kinase inhibitors. nih.govcsic.es For Luvixasertib, docking studies have reported a strong binding energy of -8.8 kcal/mol. researchgate.netresearchgate.net This favorable binding energy is a result of the precise fit and multiple interactions within the active site, corroborating the high potency observed in biochemical assays. researchgate.net

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Luvixasertib | -8.8 | Hinge Region (e.g., Gly605), Activation Loop (e.g., Lys553, Ile663) | nih.govresearchgate.netresearchgate.net |

| Elbasvir (Analogue) | -8.9 | Not specified | researchgate.net |

| Venetoclax (Analogue) | -9.4 | Not specified | researchgate.net |

| Isoflavonoid (CID5378180) | -14.5 | Gly605, Asp608, Ala651, Gln672, Lys553, Ile663 | csic.es |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. mdpi.com MD simulations have been used to assess the stability of TTK-inhibitor complexes. nih.govresearchgate.net By monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and root-mean-square fluctuation (RMSF) of individual residues, researchers can confirm the stability of the ligand's binding pose. nih.govmdpi.com

For TTK inhibitors, MD simulations reveal that the protein-ligand complexes generally remain stable throughout the simulation period, indicating that the inhibitors maintain their favorable binding interactions. nih.gov Stable RMSD values suggest the protein does not undergo major conformational changes that would destabilize the complex. nih.gov Furthermore, analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity that often correlates well with experimental data. researchgate.net For Luvixasertib analogues, binding free energies have been calculated to be as strong as -76.51 ± 5.95 kcal/mol, confirming a highly stable interaction with the TTK kinase. researchgate.net

Rational Design and Synthesis Strategies for Luvixasertib (hydrochloride) Analogues

The development of Luvixasertib and its analogues is a prime example of rational drug design, where structural information and computational modeling guide the synthesis of new molecules with improved properties. nih.govresearchgate.net The initial design strategy often involves a "scaffold hopping" approach, where the core chemical structure of a known inhibitor is replaced with a different but functionally similar one, like moving from imidazo[1,2-a]pyrazines to the pyrazolo[1,5-a]pyrimidine scaffold of Luvixasertib. nih.gov

The synthesis strategy is guided by SAR and computational findings. nih.govnih.gov For instance, knowing that the hinge-binding motif is critical, synthetic routes ensure the pyrazolo[1,5-a]pyrimidine core is constructed correctly. nih.gov Based on the knowledge that certain positions are solvent-exposed, chemists can rationally incorporate polar groups to enhance properties like solubility and oral bioavailability, which are crucial for a drug's clinical success. nih.gov This approach led to the identification of compounds with enhanced oral exposure suitable for in vivo studies, culminating in the selection of Luvixasertib (CFI-402257) as a clinical candidate due to its high potency, selectivity, and favorable pharmacokinetic profile. nih.govmdpi.com

Mechanisms of Resistance to Luvixasertib Hydrochloride

Identification of Acquired Resistance Mechanisms in Preclinical Cancer Models

Acquired resistance develops during treatment as cancer cells evolve to survive exposure to the drug. crownbio.com Preclinical studies using cancer cell lines and other models have been instrumental in identifying the molecular changes that allow tumors to become resistant to Luvixasertib and other TTK inhibitors.

Two primary mechanisms of acquired resistance have been identified in these models:

Point Mutations in the TTK Kinase Domain: Similar to resistance mechanisms observed for other kinase inhibitors, cancer cells can acquire point mutations in the ATP-binding pocket of the TTK enzyme. nih.govnih.gov These mutations prevent the stable binding of Luvixasertib, thereby reducing its inhibitory effect while preserving the kinase's essential activity for the cell. nih.gov For instance, studies have identified a mutation at the Cys604 residue (e.g., C604Y or C604W) in the hinge loop region of the kinase domain. mdpi.combiorxiv.org This specific mutation has been shown to confer resistance to certain TTK inhibitors, including NMS-P715 and its derivative, Cpd-5, by creating steric hindrance that interferes with drug binding. mdpi.combiorxiv.org Interestingly, research suggests that cross-resistance between different TTK inhibitors is limited, meaning a mutation that confers resistance to one inhibitor may not affect the activity of another with a different chemical scaffold. nih.gov

Disruption of the Anaphase-Promoting Complex/Cyclosome (APC/C): Using genome-wide CRISPR/Cas9 functional genomic screens in triple-negative breast cancer (TNBC) cell lines, researchers identified another key resistance mechanism involving the Anaphase-Promoting Complex/Cyclosome (APC/C). nih.govpnas.org The APC/C is a protein complex that promotes the progression of mitosis after the SAC has been satisfied. pnas.org The screens revealed that the loss of function of several APC/C components, such as ANAPC4 and ANAPC13, confers resistance to Luvixasertib. pnas.org By impairing APC/C function, cancer cells can delay mitotic progression. This delay appears to mitigate the lethal effects of the widespread chromosome segregation errors induced by TTK inhibition, allowing the cells to tolerate the genomic instability and survive. nih.govpnas.org

Table 1: Acquired Resistance Mechanisms to Luvixasertib (hydrochloride) in Preclinical Models

| Resistance Mechanism | Description | Preclinical Model | Key Findings | References |

|---|---|---|---|---|

| TTK Kinase Domain Mutations | Point mutations in the ATP-binding pocket of TTK/Mps1 that prevent stable inhibitor binding. | Various cancer cell lines | The C604Y mutation confers resistance to some TTK inhibitors but not others, suggesting limited cross-resistance. | nih.govmdpi.combiorxiv.org |

| APC/C Disruption | Genetic inactivation of components of the Anaphase-Promoting Complex/Cyclosome (APC/C). | Triple-Negative Breast Cancer (TNBC) cell lines | Loss of APC/C function elongates mitosis, reducing apoptosis and aneuploidy induced by Luvixasertib. | nih.govpnas.org |

Elucidation of Molecular Determinants of Intrinsic Resistance to TTK/Mps1 Inhibition

Intrinsic resistance refers to the inherent insensitivity of some cancers to a drug from the outset of treatment. crownbio.com Understanding the molecular factors that determine this innate resistance is crucial for selecting patients who are most likely to benefit from Luvixasertib.

APC/C Functional Status: The same mechanism that can be acquired, a weakened APC/C, may also be an intrinsic determinant of response. nih.govpnas.org Tumors with pre-existing impairments in APC/C function may be inherently more tolerant of the chromosomal instability caused by SAC inactivation, rendering them less sensitive to TTK inhibitors like Luvixasertib. pnas.org This suggests that the functional capacity of the APC/C could serve as a potential biomarker to predict tumor response. nih.gov

TP53 Mutation Status and Aneuploidy Tolerance: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including aneuploidy. In preclinical studies on gastric cancer, cell lines with mutations in the TP53 gene displayed varied responses to TTK inhibition. e-crt.org While some TP53-mutant cells were sensitive, others were resistant. The resistant cells were able to tolerate the high levels of aneuploidy and polyploidy induced by the TTK inhibitor, contributing to their survival. e-crt.org In contrast, sensitive cells with wild-type TP53 underwent rapid apoptosis. e-crt.org This indicates that the genetic background of the tumor, specifically the status of key checkpoint genes like TP53, is a critical determinant of intrinsic resistance by governing the cell's ability to survive drug-induced genomic chaos.

Table 2: Molecular Determinants of Intrinsic Resistance to TTK/Mps1 Inhibition

| Molecular Determinant | Mechanism of Resistance | Preclinical Model | Key Findings | References |

|---|---|---|---|---|

| Impaired APC/C Function | Pre-existing defects in the APC/C complex allow cells to better tolerate the genomic instability caused by TTK inhibition. | Triple-Negative Breast Cancer (TNBC) cell lines | A weakened APC/C may serve as a biomarker for intrinsic resistance to TTK inhibitors. | nih.govpnas.org |

| TP53 Mutation Status | Mutations in the TP53 gene can allow cancer cells to tolerate high levels of aneuploidy and polyploidy induced by TTK inhibition. | Gastric Cancer cell lines | TP53-mutant resistant cells survive drug treatment, whereas TP53-wild type sensitive cells undergo rapid cell death. | e-crt.org |

Development of Preclinical Strategies to Overcome Resistance to Luvixasertib (hydrochloride)

To counteract resistance, researchers are exploring several preclinical strategies, primarily centered on combination therapies that target resistance mechanisms or create synthetic lethality with TTK inhibition.

Combination with DNA Damaging Agents and PARP Inhibitors: One promising strategy is to combine Luvixasertib with agents that induce DNA damage or inhibit DNA repair.

Platinum Agents: Co-administration with cisplatin (B142131) has shown enhanced efficacy in preclinical ovarian cancer models, suggesting a synergistic effect.

Radiotherapy: Combining TTK inhibition with radiation has been shown to increase the sensitivity of cancer cells. scientificarchives.comresearchgate.net This combination enhances mitotic catastrophe and impairs DNA damage repair pathways, leading to greater tumor cell killing. scientificarchives.com

PARP Inhibitors: For tumors with specific genetic vulnerabilities, such as BRCA mutations, pairing Luvixasertib with PARP inhibitors like olaparib (B1684210) is a rational strategy to target parallel survival pathways.

Combination with other Mitotic Agents: Combining Luvixasertib with taxanes, such as paclitaxel (B517696), is being explored to exacerbate mitotic stress, potentially overwhelming any resistance mechanisms. A Phase I/II clinical trial is investigating the combination of Luvixasertib and paclitaxel in metastatic breast cancer.

Targeting Parallel Signaling Pathways: Resistance to kinase inhibitors often involves the activation of alternative or bypass signaling pathways. nih.govfrontiersin.org Preclinical studies have shown that combining Luvixasertib with a PI3K inhibitor (Duvelisib) exerted synergistic anti-tumor effects in T-cell lymphoma models, suggesting that blocking parallel survival signals can overcome resistance. larvol.com

Table 3: Preclinical Strategies to Overcome Resistance to Luvixasertib (hydrochloride)

| Strategy | Rationale | Example Combination | Preclinical Findings | References |

|---|---|---|---|---|

| Combination with DNA Damaging Agents | Enhance mitotic catastrophe and exploit DNA repair deficiencies. | Luvixasertib + Cisplatin; Luvixasertib + Radiotherapy | Enhanced efficacy in ovarian cancer models; increased radiosensitivity and DNA damage. | scientificarchives.com |

| Combination with PARP Inhibitors | Target parallel survival pathways in cancers with specific DNA repair defects. | Luvixasertib + Olaparib | Proposed as a rational combination for BRCA-mutant models. | |

| Combination with other Mitotic Drugs | Exacerbate mitotic stress to overwhelm cellular tolerance mechanisms. | Luvixasertib + Paclitaxel | Under investigation in clinical trials for breast cancer. | |

| Targeting Bypass Pathways | Block compensatory survival signals that emerge during treatment. | Luvixasertib + Duvelisib (PI3K inhibitor) | Synergistic anti-tumor effects observed in T-cell lymphoma models. | larvol.com |

Combinatorial Therapeutic Strategies with Luvixasertib Hydrochloride in Preclinical Settings

Evaluation of Synergistic Anticancer Effects with Standard and Novel Antineoplastic Agents

Preclinical studies have demonstrated that Luvixasertib exhibits synergistic or additive anticancer effects when combined with a range of therapeutic agents across different cancer types. The rationale for these combinations often lies in targeting distinct but complementary cellular pathways, leading to enhanced tumor cell killing.

Combination with Chemotherapy:

The combination of Luvixasertib with traditional cytotoxic chemotherapies has shown promise. For instance, in preclinical models of ovarian cancer, co-administration of Luvixasertib with cisplatin (B142131), a DNA-damaging agent, resulted in enhanced efficacy. This synergy is thought to arise from the ability of Luvixasertib to potentiate the mitotic catastrophe induced by DNA damage. Similarly, synergistic effects have been observed when Luvixasertib is combined with taxanes like paclitaxel (B517696) in models of HER2-negative metastatic breast cancer. The combination of a PLK1 inhibitor (a class of drugs that, like Luvixasertib, targets mitosis) with paclitaxel has also shown synergistic cytotoxic effects in osteosarcoma cells and paclitaxel-resistant prostate cancer cells. nih.gov

Combination with Targeted Therapies:

Luvixasertib has been investigated in combination with various targeted agents, including PARP inhibitors and PI3K inhibitors.

PARP Inhibitors: The combination of PARP inhibitors with agents that induce DNA damage or disrupt DNA repair pathways is a well-established strategy. frontiersin.org Preclinical studies have shown that combining PARP inhibitors with ATR inhibitors can lead to synergistic inhibitory effects on cancer cells. frontiersin.org While direct preclinical data on Luvixasertib and PARP inhibitor combinations is emerging, the principle of combining a mitotic checkpoint inhibitor with an agent that exploits DNA repair deficiencies is sound. For example, the combination of PARP inhibitors with agents that down-regulate BRCA expression has shown significant efficacy. frontiersin.org

PI3K Inhibitors: Synergistic efficacy has been reported with the combination of a TTK inhibitor and the PI3K inhibitor Duvelisib in T-cell lymphoma (TCL). researchgate.net The combination of the PI3K inhibitor BKM120 and the PARP inhibitor Olaparib (B1684210) has also demonstrated a significant reduction in the proliferation of BRCA-proficient triple-negative breast cancer (TNBC) cells. frontiersin.org

Combination with Immunotherapy:

The interplay between mitotic checkpoint inhibition and the immune system is an area of active investigation. It is hypothesized that inducing immunogenic cell death through agents like Luvixasertib could enhance the efficacy of immune checkpoint inhibitors. Preclinical studies combining TTK inhibition with radiation therapy have shown alterations in the tumor immune microenvironment, suggesting a potential for synergy with immunotherapy. researchgate.net Rational combination strategies aim to leverage these interactions to turn "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response. nih.gov

Table 1: Preclinical Combinations with Luvixasertib and Other TTK/PLK1 Inhibitors

| Cancer Type | Combination Agent | Observed Effect | Reference |

| Ovarian Cancer | Cisplatin | Enhanced efficacy in platinum-resistant models. | |

| HER2-Negative Breast Cancer | Paclitaxel | Synergistic cytotoxic effects. | |

| T-Cell Lymphoma | Duvelisib (PI3K inhibitor) | Synergistic efficacy. | researchgate.net |

| Triple-Negative Breast Cancer | Olaparib (PARP inhibitor) & BKM120 (PI3K inhibitor) | Significant reduction in cell proliferation. | frontiersin.org |

| Osteosarcoma | Paclitaxel | Synergistic cytotoxic effects (with PLK1 inhibitor). | nih.gov |

| Pancreatic Adenocarcinoma | Gemcitabine | Increased cellular apoptosis and reduced tumor growth (with PLK1 inhibitor). | nih.gov |

Rational Design of Preclinical Combination Regimens based on Molecular Mechanisms

The design of effective combination therapies involving Luvixasertib is guided by a deep understanding of the molecular pathways it perturbs and how these interact with the mechanisms of other drugs. researchgate.netnih.gov The primary mechanism of Luvixasertib is the inhibition of TTK, leading to chromosome missegregation and aneuploidy, which ultimately triggers apoptosis.

Exploiting Synthetic Lethality:

A key strategy in designing combination regimens is the concept of synthetic lethality. This occurs when the combination of two genetic or chemical perturbations is lethal to a cell, while each perturbation alone is not. For instance, combining Luvixasertib with agents that induce DNA damage, such as platinum-based chemotherapy or PARP inhibitors in BRCA-mutant tumors, can create a synthetic lethal scenario. frontiersin.org The cancer cells, already struggling with mitotic checkpoint dysfunction due to Luvixasertib, are unable to cope with the additional burden of DNA damage, leading to cell death.

Targeting Resistance Pathways:

Cancer cells can develop resistance to single-agent therapies through various mechanisms. Combination therapies can be designed to target these resistance pathways. For example, if resistance to a PARP inhibitor develops through the restoration of homologous recombination, combining it with an agent like an ATR inhibitor that targets a different DNA damage response pathway can overcome this resistance. asco.org Similarly, combining Luvixasertib with inhibitors of signaling pathways that promote cell survival, such as the PI3K/AKT pathway, may prevent the emergence of resistant clones. mdpi.com

Sequencing of Drug Administration:

The timing and sequence of drug administration can be critical for achieving synergistic effects. cancer.gov For example, priming cancer cells with a DNA-damaging agent like cisplatin before administering Luvixasertib might enhance the induction of mitotic catastrophe. Conversely, in some contexts, administering the mitotic inhibitor first could sensitize the cells to subsequent treatments. nih.gov Preclinical studies are essential to determine the optimal sequence for each combination.

Impact of Luvixasertib (hydrochloride) Combinations on Tumor Microenvironment Modulation

The tumor microenvironment (TME) plays a crucial role in cancer progression, metastasis, and response to therapy. oncodesign-services.com The TME consists of various non-cancerous cells, including immune cells, fibroblasts, and endothelial cells, as well as the extracellular matrix. oncodesign-services.com Combination therapies involving Luvixasertib have the potential to modulate the TME in ways that favor an anti-tumor response.

Induction of Immunogenic Cell Death:

By inducing mitotic catastrophe and apoptosis, Luvixasertib can trigger a form of cell death known as immunogenic cell death (ICD). selleckchem.com During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), which can act as "danger signals" to the immune system. These signals can attract and activate dendritic cells, leading to the priming of anti-tumor T cells. This effect can potentially convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune checkpoint inhibitors. nih.gov

Modulation of Immune Cell Infiltration and Function:

Preclinical studies have shown that combining TTK inhibition with radiation therapy can alter the TME by modifying the production of type I interferons, which are critical for an effective anti-tumor immune response. researchgate.net Furthermore, combination therapies can influence the infiltration and function of various immune cells within the tumor. For example, successful immunotherapy combinations often lead to an increase in CD8+ cytotoxic T cells and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govplos.org The combination of Luvixasertib with other agents may synergistically enhance these favorable changes in the TME.

Overcoming Immunosuppression:

Biomarker Discovery and Validation for Luvixasertib Hydrochloride Response

Identification of Predictive Biomarkers of Sensitivity and Resistance to Luvixasertib (hydrochloride) in Preclinical Models

Preclinical research has been instrumental in identifying genetic and molecular factors that can predict the sensitivity or resistance of cancer cells to Luvixasertib. These biomarkers are crucial for patient stratification in clinical trials and for developing combination therapies to overcome resistance.

Biomarkers of Sensitivity:

A key predictor of sensitivity to Luvixasertib has been identified in the context of resistance to CDK4/6 inhibitors, a standard treatment for ER+ breast cancer. Preclinical models have demonstrated that the loss of the retinoblastoma protein (RB1) , a known mechanism of resistance to CDK4/6 inhibitors, confers heightened sensitivity to Luvixasertib. patsnap.comnih.gov This vulnerability arises because RB1-deficient cells experience significant mitotic defects, which are exacerbated by the inhibition of TTK, leading to mitotic catastrophe and cell death. patsnap.com

Furthermore, tumors with high levels of genomic instability have shown increased sensitivity to TTK inhibition. researchgate.net The rationale is that these tumors are already under significant replicative stress and are more susceptible to the additional disruption of mitotic checkpoints induced by Luvixasertib. researchgate.net The expression level of the drug's target, TTK protein kinase , also appears to be a determinant of sensitivity. High expression of TTK has been associated with a greater dependence on its function for survival, making cells with elevated TTK levels more susceptible to Luvixasertib.

Biomarkers of Resistance:

Conversely, understanding the mechanisms of resistance is vital for predicting treatment failure and designing alternative therapeutic strategies. A landmark study utilizing a genome-wide CRISPR/Cas9 screen in triple-negative breast cancer (TNBC) cell lines identified the anaphase-promoting complex/cyclosome (APC/C) as a critical mediator of resistance to Luvixasertib. nih.gov Disruption of the APC/C allows cells to tolerate the genomic instability caused by the inactivation of the spindle assembly checkpoint (SAC) upon TTK inhibition. nih.gov This finding suggests that the functional status of the APC/C could serve as a predictive biomarker for Luvixasertib response. nih.gov

In glioblastoma models, while not a direct resistance mechanism to Luvixasertib monotherapy, the expression level of TTK can influence its efficacy in combination treatments. Knockdown of TTK was found to increase the sensitivity of glioblastoma cells to the chemotherapeutic agent temozolomide (B1682018) (TMZ). patsnap.com This suggests that tumors with inherently low TTK expression might be less responsive to Luvixasertib as a single agent but could be sensitized to other DNA-damaging agents in a combination setting. Additionally, glioblastoma stem-like cells have demonstrated an enhanced ability to tolerate aneuploidy, which may contribute to resistance against the effects of Luvixasertib. larvol.com

Characterization of Pharmacodynamic Biomarkers of TTK/Mps1 Inhibition

Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological response in tumor tissue. For Luvixasertib, these biomarkers are direct consequences of TTK/Mps1 inhibition and its role in the spindle assembly checkpoint (SAC).

Upon treatment with Luvixasertib, the inhibition of TTK's kinase activity leads to the inactivation of the SAC. medchemexpress.comnih.gov This premature inactivation allows cells to exit mitosis without proper chromosome alignment, resulting in severe chromosome missegregation . medchemexpress.comnih.gov The direct downstream effect is a significant increase in aneuploidy , the state of having an abnormal number of chromosomes. researchgate.netmedchemexpress.comnih.gov This rampant genomic instability ultimately triggers apoptotic pathways and leads to cell death . researchgate.netmedchemexpress.comnih.gov

Therefore, the key pharmacodynamic biomarkers for Luvixasertib activity in preclinical models include:

Inhibition of TTK autophosphorylation : Directly measures the biochemical activity of Luvixasertib on its target.

Increased incidence of chromosome missegregation : A direct cellular consequence of SAC inactivation.

Induction of aneuploidy : A measurable outcome of chromosome missegregation.

Induction of apoptosis : The ultimate fate of cells unable to cope with the induced genomic chaos.

These markers can be assessed in tumor biopsies or circulating tumor cells to provide evidence of drug activity.

Methodologies for Biomarker Assessment (e.g., Genomic, Proteomic, and Phosphoproteomic Approaches)

A variety of advanced molecular biology techniques are employed to discover and validate the biomarkers discussed above.

Genomic Approaches:

Genomic methodologies are powerful tools for identifying genetic alterations that correlate with drug response. A prime example is the use of genome-wide CRISPR/Cas9 screens . This technology was pivotal in identifying the role of the APC/C complex in mediating resistance to Luvixasertib in TNBC models. nih.gov By systematically knocking out every gene in the genome, researchers can pinpoint which genetic deletions confer a survival advantage in the presence of the drug.

Furthermore, gene expression profiling of cancer cell line panels has been used to correlate gene signatures with sensitivity to Luvixasertib. An APC/C gene expression signature was found to be significantly associated with the response to Luvixasertib in breast and lung adenocarcinoma cell lines, highlighting the potential of transcriptomic data to predict treatment outcomes. nih.gov

Proteomic and Phosphoproteomic Approaches:

While specific large-scale proteomic or phosphoproteomic studies dedicated to Luvixasertib biomarker discovery are not yet widely published, these approaches are critical for understanding the protein-level changes that drive sensitivity and resistance.

Proteomics , which involves the large-scale study of proteins, can be used to quantify the expression levels of proteins like TTK and components of the APC/C complex.

Phosphoproteomics focuses on identifying and quantifying protein phosphorylation events. This is particularly relevant for kinase inhibitors like Luvixasertib, as it allows for the direct measurement of the phosphorylation status of TTK and its downstream substrates. This can provide a more dynamic and immediate readout of drug activity than measuring total protein levels. Although not specifically detailed for Luvixasertib in the provided context, the analysis of phosphorylation changes in key cell cycle proteins would be a crucial methodology for a deeper understanding of its pharmacodynamics.

These methodologies, often used in an integrated "multi-omics" approach, provide a comprehensive view of the molecular landscape of a tumor and are essential for the continued development and clinical application of Luvixasertib.

Advanced Research Methodologies for Luvixasertib Hydrochloride Investigation

Development and Application of High-Throughput Cell-Based Assays for Compound Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical and genetic compounds to identify those that modulate a specific biomolecular pathway. wikipedia.org This automated process, utilizing robotics and advanced data analysis, is crucial for identifying "hits"—compounds with a desired biological effect. wikipedia.org For the discovery of kinase inhibitors like Luvixasertib, cell-based assays are particularly valuable because they provide a more physiologically relevant environment compared to purely biochemical assays. evotec.comnih.gov

Cell-based HTS platforms can be designed to measure various cellular responses, including cell viability, proliferation, apoptosis, and specific signaling pathway activation. nih.govsigmaaldrich.com In the context of Luvixasertib, which targets the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), cell-based assays are designed to detect the consequences of TTK inhibition. medchemexpress.commedchemexpress.com For instance, researchers utilize cell lines to assess how a compound affects cell cycle progression and chromosome segregation. medchemexpress.com A potent inhibitor of TTK like Luvixasertib would be expected to inactivate the spindle assembly checkpoint (SAC), leading to chromosome missegregation, the formation of aneuploid cells, and ultimately, cell death. medchemexpress.comresearchgate.net

An example of a specific cell-based assay used to characterize Luvixasertib's effects is detailed in the table below.

Table 1: Example of a High-Throughput Cell-Based Assay for Luvixasertib

| Cell Line | Assay Type | Luvixasertib Concentration | Key Finding |

|---|

Such assays are adaptable for HTS, enabling the screening of large compound libraries to identify and characterize potent and selective TTK inhibitors. reactionbiology.com The development of these assays is critical for the initial discovery and optimization phases of drug development. nih.gov

Utilization of Advanced In Vitro Tumor Models (e.g., 3D Spheroids, Organoids)

While traditional two-dimensional (2D) cell cultures are useful for initial screening, they often fail to replicate the complex architecture and microenvironment of solid tumors. oatext.com To bridge the gap between in vitro assays and in vivo conditions, researchers are increasingly turning to advanced three-dimensional (3D) models like spheroids and organoids. nih.govmdpi.com These models more accurately mimic key features of tumors, such as cell-to-cell interactions, nutrient and oxygen gradients, and the presence of a hypoxic core, which can influence drug efficacy and resistance. mdpi.commoleculardevices.com

Spheroids are aggregates of cancer cells, sometimes co-cultured with stromal cells, that self-assemble into a spherical shape. moleculardevices.com This structure provides a more realistic model for assessing the ability of a drug to penetrate a tumor mass and exert its effects. moleculardevices.com Organoids are derived from stem cells or patient tissues and can recapitulate the complex structure and cellular heterogeneity of the original organ or tumor. The use of these models is recommended for evaluating microenvironmental factors in Luvixasertib research.

Studies have demonstrated that 3D spheroid models are a promising tool for assessing treatment responses, showing good correlation with results from in vivo xenograft models. nih.gov For colorectal cancer research, depleting TTK, the target of Luvixasertib, has been shown to affect the formation of 3D organoids. researchgate.net

Table 2: Comparison of In Vitro Tumor Models for Drug Screening

| Model Type | Key Characteristics | Advantages for Luvixasertib Research | Limitations |

|---|---|---|---|

| 2D Monolayer | Cells grown on a flat, artificial surface. | High-throughput, cost-effective, reproducible. nih.gov | Lacks physiological relevance, uniform drug exposure, no tumor microenvironment. oatext.com |

| 3D Spheroid | Self-assembled aggregates of cancer cells. moleculardevices.com | Mimics tumor microenvironment, cell-cell interactions, and drug penetration barriers. moleculardevices.com | Can have variability in size and shape, less complex than organoids. |

| 3D Organoid | Stem-cell derived, self-organizing structures. | Recapitulates tissue-specific architecture and cellular heterogeneity of patient tumors. researchgate.net | More complex and costly to culture, lower throughput. |

The adoption of these advanced 3D models allows for a more accurate preclinical evaluation of Luvixasertib, helping to predict its efficacy in a setting that more closely resembles a human tumor. nih.govnih.gov

Employment of Genetically Engineered Mouse Models (GEMMs) for Luvixasertib (hydrochloride) Efficacy and Mechanism Studies

Genetically Engineered Mouse Models (GEMMs) represent a significant advancement over traditional xenograft models, where human cancer cells are implanted into immunodeficient mice. embopress.org GEMMs are engineered to develop spontaneous tumors in specific tissues by activating oncogenes or inactivating tumor suppressor genes, thus closely mimicking the genetic progression of human cancers. embopress.orgcrownbio.com A crucial advantage of GEMMs is that tumors arise within a host with a fully intact and functional immune system, allowing for the study of the complex interplay between the tumor, its microenvironment, and the host immune response. embopress.orgcrownbio.com

These models are invaluable for preclinical testing, offering superior insights into drug efficacy, mechanisms of action, and resistance compared to other in vivo models. nih.gov In the investigation of Luvixasertib, GEMMs have been instrumental. Specifically, syngeneic murine models of triple-negative breast cancer (TNBC) have been used to study the effects of TTK inhibition. researchgate.netresearchgate.net Research using these models has demonstrated that inhibiting TTK with Luvixasertib can sensitize tumors to radiotherapy. researchgate.netresearchgate.net

Mechanistic studies in these models have revealed that Luvixasertib treatment, especially in combination with radiation, alters the tumor immune microenvironment. researchgate.netresearchgate.net This includes modifying the production of type I interferon (T1IFN), which plays a role in generating an anti-tumoral immune response. researchgate.net

Table 3: Genetically Engineered Mouse Models in Luvixasertib Research

| Model | Cancer Type | Key Application/Finding |

|---|

The use of GEMMs allows researchers to investigate the complete process of cancer progression and to assess how therapies like Luvixasertib can modulate both the cancer cells and the surrounding host environment. crownbio.com

Integration of Omics Approaches in Preclinical Research (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies, which provide a global profile of molecules like genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools in preclinical cancer research. Integrating these approaches provides a systems-level understanding of a drug's mechanism of action and can help identify biomarkers that predict patient response.

In the study of Luvixasertib, several omics approaches have been employed:

Proteomics : Proteomics-based assays are used for target-engagement studies to confirm that a drug is interacting with its intended target within the cell. researchgate.netresearchgate.net Quantitative phosphoproteomic analysis can reveal system-wide modulation of protein-protein interactions following drug treatment. drugbank.com

Metabolomics : While less documented specifically for Luvixasertib, metabolomics can provide insights into how a drug alters the metabolic pathways within cancer cells. nih.gov

An unbiased screen, which often relies on omics techniques, revealed that transient inhibition of MPS1 (TTK) with compounds like Luvixasertib can re-engage the STING (stimulator of interferon genes) pathway in KRAS-LKB1 mutant lung cancers, which are typically resistant to immunotherapy. researchgate.net

Table 4: Omics Approaches in Luvixasertib Preclinical Research

| Omics Type | Methodology | Key Finding Related to Luvixasertib/TTK | Cancer Type |

|---|---|---|---|

| Transcriptomics | Microarray Data Analysis, GSEA | High TTK mRNA expression correlated with poor survival; an APC/C gene signature was associated with response to Luvixasertib. researchgate.net | Breast Cancer (TNBC) |

| Proteomics | Target-Engagement Assays | Utilized to confirm the mechanism of action for TTK inhibitors. researchgate.netresearchgate.net | General Cancer Research |

| Genomics/Transcriptomics | Unbiased Screening | MPS1 (TTK) inhibition re-engages the STING pathway via micronuclei generation. researchgate.net | Lung Cancer (KRAS-LKB1 mutant) |

The integration of these omics datasets is crucial for building a comprehensive picture of Luvixasertib's biological effects and for developing strategies to optimize its use in the clinic. nih.gov

Application of Artificial Intelligence and Machine Learning in Luvixasertib (hydrochloride) Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by rapidly analyzing vast and complex biological and chemical datasets. mdpi.comaccc-cancer.org These technologies can accelerate nearly every stage of the process, from identifying novel drug targets and screening virtual compound libraries to predicting drug efficacy and toxicity. mdpi.comnih.gov While specific applications of AI in the development of Luvixasertib are not extensively detailed in public literature, the methodologies are highly relevant to the discovery and optimization of kinase inhibitors like it.

Key applications of AI/ML in this context include:

Target Identification and Validation : AI can analyze genomic and proteomic data from tumors to identify and validate novel therapeutic targets like TTK.

Virtual Screening and Drug Design : AI-driven platforms can screen billions of molecules in silico to identify promising candidates that are likely to bind to a target. arxiv.org Molecular docking simulations, a computational technique often integrated into AI pipelines, have been used to screen for novel TTK inhibitors by comparing their predicted binding energies to that of Luvixasertib. researcher.liferesearchgate.net

Predictive Modeling : ML models can be trained on data from preclinical experiments to predict a compound's activity, toxicity, and pharmacokinetic properties, thereby optimizing lead compounds. accc-cancer.org Deep learning models, for instance, are being developed to predict drug-target interactions. nih.gov

Table 5: Application of Computational Methods in TTK Inhibitor Discovery

| Method | Application | Example Finding |

|---|---|---|

| Molecular Docking | In silico screening of drug libraries to identify potential inhibitors. | Identified approved drugs Elbasvir and Venetoclax as potential TTK inhibitors with binding energies comparable to or better than Luvixasertib. researchgate.net |

| Molecular Dynamics Simulation | Simulating the stability and behavior of a drug-target complex over time. | Used to confirm the stability of potential new TTK inhibitors within the protein's binding pocket. researchgate.net |

| Deep Learning | Predicting interactions between drugs and their protein targets. | Implemented to identify key driver genes and predict drug-target interactions in melanoma. nih.gov |

As AI technologies continue to advance, their integration into pharmaceutical research promises to further accelerate the discovery of innovative and more effective cancer therapies. accc-cancer.orggpai.ai

Q & A

Basic Research Question: What is the primary mechanism of action of Luvixasertib hydrochloride in cancer research?

Luvixasertib (CFI-402257 hydrochloride) is a high-selectivity, orally active inhibitor of TTK/Mps1 kinase, with an in vitro IC50 of 1.7 nM . Its mechanism involves binding to the ATP-binding pocket of Mps1, disrupting kinase activity critical for the spindle assembly checkpoint (SAC). This inhibition leads to premature exit from mitosis, chromosomal missegregation, and subsequent aneuploidy-driven apoptosis in cancer cells. Key experimental validation includes immunofluorescence assays demonstrating SAC bypass and flow cytometry showing G2/M phase arrest .

Basic Research Question: Which experimental assays are recommended to assess TTK/Mps1 inhibition by Luvixasertib hydrochloride?

Methodological approaches include:

- Kinase activity assays : Use recombinant Mps1 kinase with ATP-analog detection (e.g., ADP-Glo™) to quantify inhibition potency .

- Cellular assays :

- Orthogonal validation : Compare results with genetic knockdown (siRNA/shRNA) of Mps1 to confirm on-target effects .

Advanced Research Question: How can researchers optimize in vivo dosing regimens for Luvixasertib hydrochloride in murine models?

Key steps for optimization:

- Pharmacokinetic (PK) profiling : Measure plasma/tissue drug levels post-administration (e.g., oral gavage) to determine bioavailability, half-life, and maximum tolerated dose (MTD). Evidence from platinum-resistant ovarian cancer xenograft models supports dose-dependent efficacy, with recommended dosing at 25–50 mg/kg/day .

- Pharmacodynamic (PD) markers : Quantify phosphorylated Mps1 substrates (e.g., histone H3 Ser10 phosphorylation) in tumor biopsies to confirm target engagement.

- Toxicity monitoring : Assess hematological and organ-specific toxicity (e.g., liver enzymes, renal function) to balance efficacy and safety .

Advanced Research Question: What strategies are effective in overcoming resistance to Luvixasertib hydrochloride observed in long-term treatment studies?

Resistance mechanisms may include:

- Kinase mutations : Use whole-exome sequencing to identify mutations in the Mps1 ATP-binding domain (e.g., gatekeeper residues).

- Combinatorial therapies : Pair Luvixasertib with agents targeting parallel survival pathways, such as PARP inhibitors (e.g., olaparib) in BRCA-mutant models, or taxanes to exacerbate mitotic stress .

- Adaptive dosing : Implement intermittent dosing schedules (e.g., 5 days on/2 days off) to reduce selective pressure for resistance .

Advanced Research Question: What are the critical considerations when designing combination therapies involving Luvixasertib hydrochloride and DNA-damaging agents?

- Synergy validation : Use Chou-Talalay combination index (CI) assays to quantify synergistic effects (CI < 1). Preclinical data in ovarian cancer models show enhanced efficacy with cisplatin co-administration .

- Sequencing effects : Test whether DNA damage priming (e.g., pre-treatment with cisplatin) enhances Luvixasertib-induced mitotic catastrophe.

- Toxicity overlap : Monitor bone marrow suppression (common to both Mps1 inhibitors and platinum agents) and adjust doses accordingly .

Advanced Research Question: How should researchers address contradictions in efficacy data across different cancer models treated with Luvixasertib hydrochloride?

Contradictions may arise from:

- Model heterogeneity : Compare genetic backgrounds (e.g., p53 status, BRCA mutations) using panels like the Cancer Cell Line Encyclopedia (CCLE).

- Microenvironmental factors : Use 3D organoid cultures or patient-derived xenografts (PDXs) to recapitulate stromal interactions.

- Data normalization : Apply standardized metrics (e.g., tumor growth inhibition % relative to vehicle) and meta-analysis tools to reconcile disparate results .

Basic Research Question: What are the recommended controls for in vitro studies evaluating Luvixasertib hydrochloride’s specificity?

- Positive controls : Use selective Mps1 inhibitors (e.g., Mps1-IN-6, IC50 = 2.596 nM) to benchmark activity .

- Negative controls : Include kinase-inactive Mps1 mutants or unrelated kinase inhibitors (e.g., staurosporine) to rule off-target effects.

- Vehicle controls : DMSO concentration should match treatment groups to exclude solvent artifacts .

Advanced Research Question: How can researchers validate the role of aneuploidy in Luvixasertib hydrochloride’s cytotoxic effects?

- Karyotyping : Perform Giemsa staining or spectral karyotyping (SKY) to quantify chromosomal gains/losses post-treatment.

- Single-cell sequencing : Apply scRNA-seq to track clonal aneuploidy evolution in surviving populations.

- Rescue experiments : Overexpress anti-apoptotic proteins (e.g., Bcl-2) to test if apoptosis is secondary to aneuploidy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.